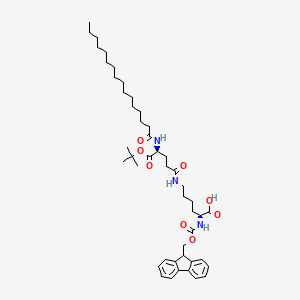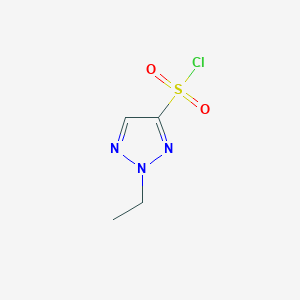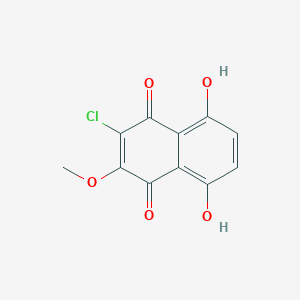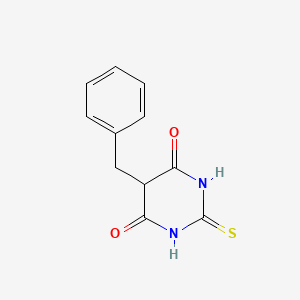![molecular formula C10H17NO2 B1652650 2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester CAS No. 154874-95-0](/img/structure/B1652650.png)
2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester
概要
説明
“2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester” is a chemical compound with the molecular weight of 227.26 . It is a white solid .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid . The InChI code for this compound is 1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 227.26 . .科学的研究の応用
Role in the Synthesis of Bio-active Compounds
Among the valuable saturated bicyclic structures incorporated in newly developed bio-active compounds, bicyclo [2.1.1]hexanes are playing an increasingly important role . The 2-azabicyclo[3.1.0]hexane structure is a key component in these compounds, contributing to their bio-activity .
Use in Medicinal Chemistry
In the quest to further improve the physicochemical properties of lead compounds, medicinal chemists tend to prefer sp3-rich and strained bicyclic scaffolds as bio-isosteres . The 2-azabicyclo[3.1.0]hexane structure plays a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .
Contribution to New Chemical Space
The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . This allows for the exploration of a diverse range of exit vectors, expanding the toolbox of available bicyclic structures .
Role in the Synthesis of 3-Azabicyclo Derivatives
The 2-azabicyclo[3.1.0]hexane structure is often present in molecules capable of acting on various biological targets and is actively used in drug design . Modern synthetic approaches to 3-ABH derivatives based on transition metal catalysis have been classified and analyzed .
Use in the Development of New Rational Approaches
The development of new rational approaches to the synthesis of biologically active compounds is one of the most important areas of modern organic chemistry . The 3-azabicyclo[3.1.0]hexane fragment is often present in various natural and synthetic biologically active compounds .
Role in the Synthesis of Biologically Active Compounds
The 3-azabicyclo[3.1.0]hexane fragment is often present in various natural and synthetic biologically active compounds . Among natural 3-ABH derivatives, the ergot alkaloid cycloclavine and antibiotic indolizomycin can be noted .
Safety and Hazards
作用機序
Target of Action
Tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate, also known as 2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester, is a complex organic compound. It’s known that 3-azabicyclo[310]hexane (3-ABH) derivatives, a class to which this compound belongs, are often present in molecules capable of acting on various biological targets and are actively used in drug design .
Mode of Action
It’s known that the 3-abh fragment is often present in various natural and synthetic biologically active compounds . The interaction of this compound with its targets would depend on the specific biological target it is designed to act upon.
Biochemical Pathways
It’s known that 3-abh derivatives are often present in molecules that can act on various biological targets, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given that 3-abh derivatives are often present in biologically active compounds, it’s likely that this compound could have significant effects at the molecular and cellular level .
特性
IUPAC Name |
tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-5-4-7-6-8(7)11/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEZWVYFPGDCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195591 | |
| Record name | 1,1-Dimethylethyl 2-azabicyclo[3.1.0]hexane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester | |
CAS RN |
154874-95-0 | |
| Record name | 1,1-Dimethylethyl 2-azabicyclo[3.1.0]hexane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154874-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-azabicyclo[3.1.0]hexane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[(Prop-2-yn-1-yl)oxy]phenoxy}methyl)oxirane](/img/structure/B1652567.png)




![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-methyl-5-(2-thienyl)-1,2,6-thiadiazinane-3-carboxamide 1,1-dioxide](/img/structure/B1652576.png)
![4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(4-nitrophenyl)-](/img/structure/B1652577.png)



![Acetamide, N-[1,1'-biphenyl]-2-yl-2,2,2-trifluoro-](/img/structure/B1652585.png)


